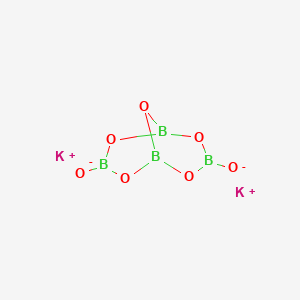
N-Phenyliminodiacetic acid
描述
Synthesis Analysis
The synthesis of phenyliminodiacetic acid involves the reaction between phenylidene (a derivative of benzene) and chloroacetic acid, leading to the formation of the acid under specific conditions. This process demonstrates the compound's foundational chemistry, which is crucial for its applications in further chemical reactions and material science studies (Xin & Kai, 2002).
Molecular Structure Analysis
The molecular structure of phenyliminodiacetic acid has been determined through X-ray diffraction studies, revealing that it forms a two-dimensional network through hydrogen bonds linking zigzag chains. Each copper ion in the copper complex of phenyliminodiacetic acid is coordinated with three oxygen atoms and one nitrogen atom from the acid, plus an oxygen atom from water, forming a distorted tetragonal pyramid. This structural information is vital for understanding the compound's reactivity and potential for forming complexes (Xin & Kai, 2002).
Chemical Reactions and Properties
Phenyliminodiacetic acid participates in the formation of copper complexes, demonstrating its ability to act as a ligand. The structural characteristics of these complexes, such as the distorted tetragonal pyramid geometry around the copper ion, highlight the acid's role in coordination chemistry. These properties are essential for applications in catalysis and the synthesis of coordination compounds (Xin & Kai, 2002).
科学研究应用
Application 1: Extraction of Cobalt Ions from Food Samples
- Summary of the Application : N-Phenyliminodiacetic acid is used in a novel deep eutectic solvent-based ligandless ultrasound-assisted liquid-phase microextraction method for the spectrophotometric determination of trace amounts of cobalt .
- Methods of Application or Experimental Procedures : N-Phenyliminodiacetic acid is combined with choline chloride in a 2:1 molar ratio to create a deep eutectic solvent (DES). This DES acts as both a chelating agent and an extraction solvent for cobalt ions. The extraction process is influenced by several factors, including pH, time, temperature, extraction solvent volume, ionic strength, and sample volume .
- Results or Outcomes : At optimal conditions, the method achieved a limit of detection and limit of quantification of 5.23 µg L−1 and 17.67 µg L−1, respectively. The linear range was 20–200 µg L−1, and the precision (relative standard deviation %) was 3.4 for a 100 µg L−1 Co+2 solution. The method was successfully applied to water samples, tomato sauce, black and green tea, and dark chocolate, with high recovery values (%) of 94–105 .
Application 2: Modified Nucleic Acids
- Summary of the Application : N-Phenyliminodiacetic acid could potentially be used in the modification of nucleic acids, also known as xeno nucleic acids (XNAs). XNAs offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics .
Application 3: Metabolomics in Exercise Science
- Summary of the Application : While the specific role of N-Phenyliminodiacetic acid is not detailed, it could potentially be involved in the application of metabolomics in exercise science. Metabolomics is a high-throughput, highly sensitive technique that provides a comprehensive assessment of changes in small molecule metabolites in the body .
安全和危害
N-Phenyliminodiacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-[N-(carboxymethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(13)6-11(7-10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBWTAGIANQVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150530 | |
| Record name | N-Phenyliminodiacetic acid (anhydride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyliminodiacetic acid | |
CAS RN |
1137-73-1 | |
| Record name | N-Phenyliminodiacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyliminodiacetic acid (anhydride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1137-73-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyliminodiacetic acid (anhydride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(Phenylimino)diacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)


